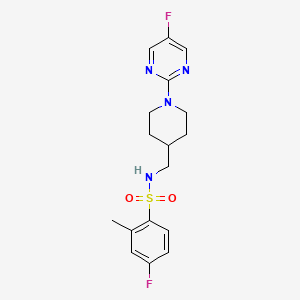

4-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N4O2S/c1-12-8-14(18)2-3-16(12)26(24,25)22-9-13-4-6-23(7-5-13)17-20-10-15(19)11-21-17/h2-3,8,10-11,13,22H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNJGTJZCVWRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 366.43 g/mol. The presence of fluorine atoms in its structure is significant for enhancing biological activity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorinated moieties enhance binding affinities to target proteins, which can modulate enzyme activities or receptor functions.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may interact with certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for treating infections caused by resistant strains.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models, indicating its use in inflammatory diseases.

- Antitumor Activity : Some studies have reported cytotoxic effects against cancer cell lines, suggesting a role in cancer therapeutics.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. Results indicated significant inhibition of bacterial growth against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by carrageenan, administration of the compound led to a marked reduction in paw edema compared to control groups. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 3: Cytotoxicity Against Cancer Cells

Research involving various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.

Data Table: Summary of Biological Activities

Q & A

Q. Structure-Activity Relationship (SAR) Studies

- Fluorine positioning : The 4-fluoro group on the benzenesulfonamide enhances hydrophobic interactions with ATP-binding pockets, while the 5-fluoropyrimidine improves π-π stacking .

- Piperidine flexibility : Methyl substitution on the piperidin-4-ylmethyl linker can restrict conformational mobility, improving selectivity for kinases with smaller active sites .

- In vitro assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding kinetics (Kd, IC50) .

How should researchers address contradictory solubility data in different solvent systems?

Q. Data Contradiction Analysis

- Solvent polarity : The compound may exhibit poor solubility in aqueous buffers (e.g., PBS, pH 7.4) but high solubility in DMSO due to its amphiphilic sulfonamide group. Use dynamic light scattering (DLS) to detect aggregation .

- Co-solvent systems : Optimize formulations using PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies .

- pH-dependent studies : Protonation of the piperidine nitrogen (pKa ~8.5) significantly affects solubility; titrate across pH 3–10 to identify optimal conditions .

What computational methods predict metabolic stability and off-target interactions?

Q. Advanced Computational Modeling

- Docking simulations : Use AutoDock Vina with human cytochrome P450 isoforms (e.g., CYP3A4) to identify potential metabolic hotspots .

- MD simulations : Analyze the stability of the sulfonamide-enzyme complex over 100 ns trajectories to assess off-target binding risks .

- ADMET predictors : Tools like SwissADME estimate bioavailability (%F) and blood-brain barrier penetration (logBB) based on lipophilicity (clogP ~2.5) .

How can NMR spectroscopy distinguish between polymorphic forms of this compound?

Q. Solid-State Characterization

- <sup>19</sup>F NMR : The two fluorine atoms (benzenesulfonamide and pyrimidine) exhibit distinct chemical shifts (δ ~-110 ppm and ~-150 ppm) sensitive to crystal packing .

- Cross-polarization magic-angle spinning (CP/MAS) <sup>13</sup>C NMR : Resolves differences in aromatic ring orientations between polymorphs .

- Correlation with PXRD : Match NMR-derived torsional angles with X-ray diffraction patterns to confirm polymorph identity .

What in vitro assays are most suitable for evaluating its kinase inhibition profile?

Q. Biological Activity Profiling

- Kinase panel screening : Use a broad-spectrum kinase assay (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations to identify primary targets .

- Cellular assays : Measure phospho-ERK/STAT3 levels in cancer cell lines (e.g., HCT-116) via Western blot to confirm target engagement .

- Counter-screening : Test against off-target GPCRs and ion channels (e.g., hERG) to assess selectivity .

How do reaction conditions influence yield in the final sulfonamide coupling step?

Q. Synthesis Optimization

- Temperature : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis .

- Solvent choice : Dichloromethane (DCM) improves coupling efficiency vs. THF due to better solubility of intermediates .

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine prevents di-sulfonylation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.